molecular formula C30H32N2O5 B11676913 (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

(4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11676913
M. Wt: 500.6 g/mol
InChI Key: YPRCBIUFSUOCLR-LGUFXXKBSA-N
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Description

The compound (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolidine-3,5-dione core, which is often associated with anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves multiple steps, including the formation of diaryl ethers and the subsequent condensation reactions. Common synthetic methods for diaryl ethers include Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalytic systems, and continuous flow synthesis techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

The compound (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with key proteins involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione apart from similar compounds is its unique combination of functional groups and its potential biological activities. The presence of the pyrazolidine-3,5-dione core, along with the specific substituents, may confer unique properties that make it a valuable compound for further research and development.

Properties

Molecular Formula

C30H32N2O5

Molecular Weight

500.6 g/mol

IUPAC Name

(4E)-4-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C30H32N2O5/c1-4-21(3)23-12-14-25(15-13-23)36-17-18-37-27-16-11-22(20-28(27)35-5-2)19-26-29(33)31-32(30(26)34)24-9-7-6-8-10-24/h6-16,19-21H,4-5,17-18H2,1-3H3,(H,31,33)/b26-19+

InChI Key

YPRCBIUFSUOCLR-LGUFXXKBSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OCC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OCC

Origin of Product

United States

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